molecular formula C13H20N6O3S B2745853 N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1798512-60-3

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2745853
CAS No.: 1798512-60-3
M. Wt: 340.4
InChI Key: SSQXTCSBKFTTRZ-UHFFFAOYSA-N
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Description

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with dimethylamino groups, an isoxazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and isoxazole intermediates. The pyrimidine ring can be synthesized through a series of condensation reactions involving dimethylamine and appropriate aldehydes or ketones. The isoxazole ring is often prepared via cyclization reactions involving nitrile oxides and alkenes.

The final step involves the sulfonation of the isoxazole ring, which can be achieved using sulfonyl chlorides under basic conditions. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4,6-trimethylbenzenesulfonamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrimidine and isoxazole rings, along with the sulfonamide group, makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c1-8-11(9(2)22-16-8)23(20,21)17-10-7-14-13(19(5)6)15-12(10)18(3)4/h7,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQXTCSBKFTTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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